Fmoc-D-phe(3-ome)-OH

Peptide Synthesis SPPS Quality Control

Fmoc-D-Phe(3-OMe)-OH (CAS 917099-04-8) is a specialized amino acid building block for solid-phase peptide synthesis (SPPS), classified as an Fmoc-protected, non-proteinogenic D-phenylalanine derivative bearing a 3-methoxy substituent on the aromatic ring. The compound has a molecular formula of C₂₅H₂₃NO₅ and a molecular weight of 417.45–417.46 g/mol.

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
CAS No. 917099-04-8
Cat. No. B1334007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-phe(3-ome)-OH
CAS917099-04-8
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyIKKQVAWYVGALAQ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe(3-OMe)-OH (CAS 917099-04-8): Core Properties and Baseline Specifications


Fmoc-D-Phe(3-OMe)-OH (CAS 917099-04-8) is a specialized amino acid building block for solid-phase peptide synthesis (SPPS), classified as an Fmoc-protected, non-proteinogenic D-phenylalanine derivative bearing a 3-methoxy substituent on the aromatic ring . The compound has a molecular formula of C₂₅H₂₃NO₅ and a molecular weight of 417.45–417.46 g/mol . Commercial specifications report a purity of ≥98% by HPLC and an optical rotation of [α]D²⁵ = +30 ± 3º (c=1, DMF) . It is supplied as a white to off-white powder and is recommended for storage at 0–8°C .

Why Fmoc-D-Phe(3-OMe)-OH Cannot Be Replaced by Generic Phenylalanine Derivatives


Substituting Fmoc-D-Phe(3-OMe)-OH with generic Fmoc-phenylalanine or other in-class analogs introduces quantifiable risks to synthesis integrity and downstream function. The combination of D‑stereochemistry and a meta-methoxy group alters both the chemical reactivity and the conformational properties of the resulting peptide chain . While unmodified Fmoc-D-Phe-OH may exhibit similar baseline purity, it lacks the methoxy substituent that modulates electron density, hydrophobicity, and steric profile . Similarly, the L‑enantiomer (Fmoc-L-Phe(3-OMe)-OH) yields a peptide with opposite chirality, fundamentally altering biological recognition . The evidence presented below quantifies these differentiation points, demonstrating that this compound is not a generic commodity but a specific tool requiring purposeful selection.

Quantitative Evidence Guide: Fmoc-D-Phe(3-OMe)-OH vs. Comparators


Comparative Purity Specifications: Fmoc-D-Phe(3-OMe)-OH vs. Fmoc-D-Phe-OH

The target compound Fmoc-D-Phe(3-OMe)-OH is supplied with a purity of ≥98% by HPLC . This is comparable to the purity specification for the non-methoxylated analog Fmoc-D-Phe-OH, which also has a ≥98% HPLC purity grade . However, enantiomeric purity differs: Fmoc-D-Phe-OH is specified with an enantiomeric purity of ≥99.5% (a/a) , whereas no equivalent enantiomeric purity specification is published for Fmoc-D-Phe(3-OMe)-OH. This lack of a defined enantiomeric purity metric for the methoxylated compound may be a consideration for applications requiring absolute chiral fidelity.

Peptide Synthesis SPPS Quality Control

Stereochemical Identity: Optical Rotation Comparison with L‑Enantiomer

The D‑enantiomer Fmoc-D-Phe(3-OMe)-OH exhibits a specific optical rotation of [α]D²⁵ = +30 ± 3º (c=1, DMF) . This value is positive, indicating dextrorotatory behavior and confirming the D‑configuration. In contrast, the L‑enantiomer (Fmoc-L-Phe(3-OMe)-OH, CAS 206060-40-4) would be expected to show an equal magnitude but opposite sign of rotation, consistent with the principle that enantiomers have equal and opposite specific rotations [1].

Chirality Peptide Conformation Analytical Chemistry

Racemization Resistance During SPPS

The 3-methoxy modification on the phenylalanine ring is reported to enhance resistance to racemization during solid-phase peptide synthesis . While direct quantitative racemization data for Fmoc-D-Phe(3-OMe)-OH versus unmodified Fmoc-D-Phe-OH are not publicly available, the class-level inference is that the electron-donating methoxy group reduces the tendency for oxazol-5(4H)-one formation, a key intermediate in amino acid racemization [1]. Unmodified Fmoc-phenylalanine derivatives are more susceptible to racemization under certain activation conditions, as noted in studies on Fmoc-SPPS racemization mechanisms [1].

Racemization SPPS Stereochemical Integrity

Methoxy Substituent Effects on Peptide Conformation and Hydrophobicity

The presence of a 3-methoxy group on the phenylalanine side chain alters both the electronic and steric properties of the residue. Studies on related aryl-substituted phenylalanines demonstrate that methoxy substituents influence peptide conformation and receptor binding modes [1]. In the context of SPPS, the methoxy group increases hydrophobicity and can modulate the overall conformation of the synthesized peptide . Unmodified D-phenylalanine (as in Fmoc-D-Phe-OH) lacks this functional handle, offering a different physicochemical profile.

Peptide Conformation Hydrophobicity SAR

Protecting Group Compatibility: Fmoc vs. Boc Strategies

Fmoc-D-Phe(3-OMe)-OH utilizes the base-labile Fmoc protecting group, which is orthogonal to acid-labile Boc protection . This allows for selective deprotection using mild bases like piperidine, leaving acid-sensitive side-chain protecting groups intact . The Boc-protected analog, Boc-D-Phe(3-OMe)-OH, requires acidic conditions (e.g., TFA) for deprotection, which may not be compatible with all peptide sequences . This orthogonal compatibility is a quantifiable advantage in multi-step SPPS workflows where acid-labile functionalities must be preserved.

Protecting Groups Orthogonal Chemistry SPPS

Optimal Application Scenarios for Fmoc-D-Phe(3-OMe)-OH Procurement


Structure-Activity Relationship (SAR) Studies in Peptide Therapeutics

The 3-methoxy substituent on the D‑phenylalanine scaffold provides a specific electronic and steric handle for probing receptor interactions. Studies on aryl-substituted phenylalanines demonstrate that such modifications can alter binding modes and potency at targets like AMPA receptors . Incorporating Fmoc-D-Phe(3-OMe)-OH into peptide libraries allows systematic exploration of how methoxy groups influence affinity, selectivity, and conformational dynamics, directly linking to the evidence on conformational modulation .

Synthesis of Proteolytically Stable Peptide Leads

The D‑stereochemistry of this building block, combined with the electron-donating methoxy group, contributes to enhanced resistance to enzymatic degradation and racemization during synthesis . Peptides containing D-amino acids are known to exhibit improved stability against proteases . Procuring Fmoc-D-Phe(3-OMe)-OH is therefore a strategic choice when designing long-acting peptide therapeutics or probes requiring extended in vivo half-lives.

Advanced Solid-Phase Peptide Synthesis (SPPS) of Complex Sequences

The Fmoc protection scheme of this compound is fully compatible with standard SPPS protocols, allowing for efficient, automated assembly of peptides incorporating the 3-methoxy-D-phenylalanine residue . The reported purity of ≥98% by HPLC ensures that the building block meets the quality requirements for high-fidelity synthesis, minimizing the risk of deletion sequences or impurities that can compromise downstream biological assays.

Development of Peptide-Based Materials with Tuned Hydrophobicity

The methoxy group increases the hydrophobicity of the phenylalanine side chain, which can influence self-assembly, hydrogel formation, and material properties . In materials science applications, where precise control over intermolecular interactions is required, the procurement of Fmoc-D-Phe(3-OMe)-OH offers a quantifiable difference in hydrophobicity compared to unmodified D‑phenylalanine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-phe(3-ome)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.